molecular formula C20H21N3O2 B2447420 4-(1-ethyl-1H-benzo[d]imidazol-2-yl)-1-(2-methoxyphenyl)pyrrolidin-2-one CAS No. 577694-85-0

4-(1-ethyl-1H-benzo[d]imidazol-2-yl)-1-(2-methoxyphenyl)pyrrolidin-2-one

Cat. No.: B2447420
CAS No.: 577694-85-0
M. Wt: 335.407
InChI Key: NUSFHXQDXPUFNU-UHFFFAOYSA-N
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Description

4-(1-ethyl-1H-benzo[d]imidazol-2-yl)-1-(2-methoxyphenyl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C20H21N3O2 and its molecular weight is 335.407. The purity is usually 95%.
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Properties

IUPAC Name

4-(1-ethylbenzimidazol-2-yl)-1-(2-methoxyphenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2/c1-3-22-16-9-5-4-8-15(16)21-20(22)14-12-19(24)23(13-14)17-10-6-7-11-18(17)25-2/h4-11,14H,3,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUSFHXQDXPUFNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(1-ethyl-1H-benzo[d]imidazol-2-yl)-1-(2-methoxyphenyl)pyrrolidin-2-one is a novel synthetic derivative within the class of benzoimidazole and pyrrolidine compounds. Its unique structure suggests potential biological activities, particularly in areas such as antimicrobial, antiviral, and anticancer research. This article provides a comprehensive overview of its biological activity, supported by relevant data tables and case studies.

Chemical Structure and Properties

The chemical formula for 4-(1-ethyl-1H-benzo[d]imidazol-2-yl)-1-(2-methoxyphenyl)pyrrolidin-2-one is C19H22N2OC_{19}H_{22}N_{2}O. The molecular structure features a benzoimidazole moiety, which is known for its diverse pharmacological properties, combined with a pyrrolidine ring that enhances its biological activity.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of various pyrrolidine derivatives, including those similar to our compound. For instance, compounds with similar structures have demonstrated significant antibacterial effects against both Gram-positive and Gram-negative bacteria.

CompoundMIC (mg/mL)Target Organisms
Compound A0.0039Staphylococcus aureus
Compound B0.025Escherichia coli

In vitro tests indicated that certain derivatives could inhibit bacterial growth effectively, suggesting that 4-(1-ethyl-1H-benzo[d]imidazol-2-yl)-1-(2-methoxyphenyl)pyrrolidin-2-one may exhibit similar properties .

Antiviral Activity

The antiviral potential of benzoimidazole derivatives has been documented extensively. Compounds in this category have shown efficacy against various viral strains, including HIV and herpes simplex virus (HSV). For example, certain derivatives demonstrated an EC50 value of approximately 6.7 µM against HCV .

Study 1: Antiviral Efficacy

In a study examining the antiviral activity of benzoimidazole derivatives, researchers found that compounds with structural similarities to our target compound inhibited viral replication effectively. The study reported an EC50 value of 0.12 mmol/L for a related compound, which was significantly lower than that of ribavirin (EC50 = 1.3 mmol/L), indicating superior antiviral efficacy .

Study 2: Antibacterial Properties

Another investigation focused on the antibacterial effects of pyrrolidine derivatives revealed that specific substitutions on the pyrrolidine ring enhanced activity against S. aureus and E. coli. The study highlighted that modifications to the benzoimidazole structure could lead to improved antimicrobial potency .

The biological activity of 4-(1-ethyl-1H-benzo[d]imidazol-2-yl)-1-(2-methoxyphenyl)pyrrolidin-2-one may be attributed to its ability to interact with specific biological targets:

  • Antimicrobial Mechanism : Similar compounds disrupt bacterial cell wall synthesis or inhibit protein synthesis.
  • Antiviral Mechanism : The inhibition of viral replication may occur through interference with viral enzymes or entry mechanisms.

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